(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant interest in various fields of scientific research. This compound features a dihydrooxazole ring, a tert-butyl group, and a phenylpyridine moiety, making it a versatile molecule for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Phenylpyridine Moiety: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, where the phenylpyridine is attached to the dihydrooxazole core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dihydrooxazole ring, potentially converting it into a more saturated heterocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features allow it to bind selectively to biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-oxazole: Lacks the dihydro component, potentially altering its reactivity and applications.
4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-thiazole: A sulfur analog that may exhibit different chemical and biological properties.
Uniqueness
(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of structural features, including chirality, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)16-12-21-17(20-16)15-11-7-10-14(19-15)13-8-5-4-6-9-13/h4-11,16H,12H2,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPCSYTPPMTHS-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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